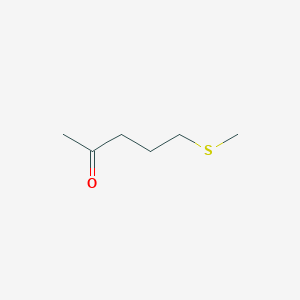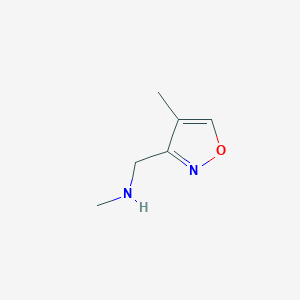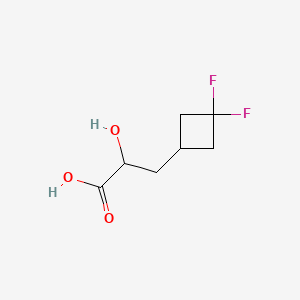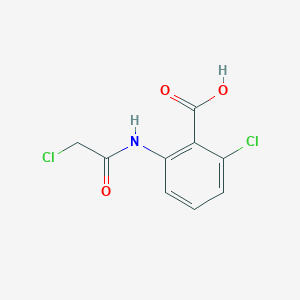
5-(Methylsulfanyl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylsulfanyl)pentan-2-one: is an organic compound characterized by the presence of a ketone group and a methylsulfanyl group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfanyl)pentan-2-one can be achieved through the alkylthiomethylation of butan-2-one with equimolar amounts of formaldehyde and sodium methanethiolate. This reaction results in the formation of 3-methyl-5-thiahexan-2-one. When a twofold excess of the reagents is used, the product is 2-methyl-1,5-bis(methylsulfanyl)-4-[(methylsulfanyl)methyl]pentan-3-one .
Industrial Production Methods: Industrial production of this compound involves the use of sulfidic spent caustic from gas processing plants, which contains sodium methanethiolate. The condensation of ketones with formaldehyde and sodium methanethiolate in an alkaline medium is a technologically advanced method for producing γ-ketosulfides .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Methylsulfanyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Methylsulfanyl)pentan-2-one has several scientific research applications:
Biology: Investigated for its potential as a plant growth regulator and its role in biological processes.
Medicine: Explored for its potential use in pharmaceuticals, including the synthesis of new drugs.
Wirkmechanismus
The mechanism of action of 5-(Methylsulfanyl)pentan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate various biochemical pathways and processes, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-5-thiahexan-2-one
- 2-Methyl-1,5-bis(methylsulfanyl)-4-[(methylsulfanyl)methyl]pentan-3-one
- 5-Methylsulfanyl-pentan-2-one
Uniqueness: 5-(Methylsulfanyl)pentan-2-one is unique due to its specific structure, which combines a ketone group with a methylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
89534-22-5 |
|---|---|
Molekularformel |
C6H12OS |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
5-methylsulfanylpentan-2-one |
InChI |
InChI=1S/C6H12OS/c1-6(7)4-3-5-8-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
HCUNIMILPJJQES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13531117.png)





![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)
![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)
